Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields such as medicinal chemistry and materials science . The bicyclo[1.1.1]pentane core is often used as a bioisostere for benzene rings, providing improved biological activities and physicochemical properties .
Preparation Methods
The synthesis of methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another approach is the radical or nucleophilic addition across the central bond of [1.1.1]propellane . Industrial production methods often involve large-scale photochemical addition reactions, which allow for the construction of the bicyclo[1.1.1]pentane core on a kilogram scale .
Chemical Reactions Analysis
Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Grignard reagents, alkyl iodides, and radical initiators . Major products formed from these reactions often retain the bicyclo[1.1.1]pentane core while introducing new functional groups, enhancing the compound’s versatility in synthetic chemistry .
Scientific Research Applications
This compound has numerous applications in scientific research. In medicinal chemistry, it serves as a bioisostere for benzene rings, improving the solubility, potency, and metabolic stability of drug candidates . In materials science, it is used as a molecular rod, rotor, and supramolecular linker unit . Additionally, it has applications in the development of liquid crystals, FRET sensors, and metal-organic frameworks .
Mechanism of Action
The mechanism of action of methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate involves its unique three-dimensional structure, which allows it to interact with various molecular targets and pathways. The high s-character of its orbitals makes it an electron-withdrawing fragment, which can influence the reactivity and stability of the compound . This property is particularly valuable in drug design, where it can enhance the binding affinity and selectivity of drug candidates .
Comparison with Similar Compounds
Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is unique compared to other similar compounds such as cubane and bicyclo[2.2.2]octane . While cubane and bicyclo[2.2.2]octane also offer three-dimensional structures, the bicyclo[1.1.1]pentane core provides a distinct combination of rigidity and electron-withdrawing properties . This makes it a valuable scaffold in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H10F2O3 |
---|---|
Molecular Weight |
192.16 g/mol |
IUPAC Name |
methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C8H10F2O3/c1-13-5(12)7-2-6(3-7,4-11)8(7,9)10/h11H,2-4H2,1H3 |
InChI Key |
QSEAZXWVBOGOMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(C2(F)F)CO |
Origin of Product |
United States |
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